molecular formula C20H17N5O3 B2946751 5-(furan-2-yl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole CAS No. 2034600-57-0

5-(furan-2-yl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B2946751
CAS No.: 2034600-57-0
M. Wt: 375.388
InChI Key: BZLFUAZPWJBQIF-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 5 with a furan-2-yl group and at position 3 with a 1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-point interactions .

Properties

IUPAC Name

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c26-20(14-4-1-5-16(12-14)25-9-3-8-21-25)24-10-7-15(13-24)18-22-19(28-23-18)17-6-2-11-27-17/h1-6,8-9,11-12,15H,7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLFUAZPWJBQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of ethanol as a solvent and refluxing for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potential biological activities .

Scientific Research Applications

5-(furan-2-yl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous 1,2,4-oxadiazole derivatives:

Compound Name Key Substituents Molecular Formula Biological Activity/Notes Reference
Target Compound 5-(furan-2-yl), 3-(benzoyl-pyrrolidine-pyrazole) C₂₁H₁₉N₅O₃ Hypothesized antiviral/antimicrobial activity due to pyrrolidine-pyrazole motif
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 3-(4-pyridyl), 5-(phenylethyl-pyrrolidinyloxy phenyl) C₂₆H₂₆N₄O₂ Anti-SARS-CoV-2 activity (EC₅₀ = 0.8 μM) [1, 2]
5-(3-Nitrophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole 3-(3-nitrophenyl), 5-(furan-2-yl) C₁₂H₇N₃O₄ Screening compound for drug discovery; nitro group enhances electrophilicity [3, 9]
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(4-trifluoromethylphenyl), 5-(cyclopropyl-pyrazole) C₁₅H₁₁F₃N₄O Enhanced metabolic stability due to CF₃ group [5]
5-(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 3-(2-chlorophenyl), 5-(chloro-methyl-phenylpyrazole) C₁₉H₁₃Cl₂N₅O Increased lipophilicity; potential for improved membrane permeability [6]
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole 3-(furan-2-yl), 5-(chloroethyl) C₈H₇ClN₂O₂ Chloroethyl group may confer reactivity in covalent binding [10]

Key Insights:

Substituent Effects on Bioactivity: The pyrrolidine-pyrazole-benzoyl moiety in the target compound distinguishes it from simpler analogs (e.g., nitrophenyl or pyridyl derivatives). This motif may enhance binding to viral proteases or kinases, as seen in compound 1a, which inhibits SARS-CoV-2 replication .

The furan-2-yl group in the target compound balances hydrophilicity, as furan’s oxygen atom can engage in hydrogen bonding .

Metabolic Stability :

  • Compounds with trifluoromethyl () or cyclopropyl groups () demonstrate improved resistance to oxidative metabolism compared to nitro- or chlorinated analogs .

Biological Activity

The compound 5-(furan-2-yl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5O2C_{19}H_{19}N_5O_2, with a molecular weight of approximately 351.39 g/mol. The structure features a furan ring, a pyrazole moiety, and an oxadiazole ring, which contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated an IC50 value of 0.008 μM against MV4-11 cells, indicating potent anti-proliferative properties .
    • In vivo studies showed a tumor regression rate of 78.95% when administered at a dose of 30 mg/kg/day in mice models .
  • Antimicrobial Activity :
    • Preliminary tests indicated that derivatives of the compound possess antibacterial and antifungal properties. Specific structural modifications have been linked to enhanced activity against resistant strains of bacteria .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential as an anti-inflammatory agent. It has shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating autoimmune diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Kinases : Molecular docking studies indicate that the compound may interact with ATP-binding sites of specific kinases involved in cancer progression .

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies that have explored the biological activity of this compound:

StudyFindingsReference
Study on MV4-11 CellsIC50 = 0.008 μM; significant tumor regression observed
Antimicrobial TestingEffective against multiple bacterial strains; structure-dependent activity
Anti-inflammatory AssessmentInhibition of cytokine production; potential for autoimmune treatment

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